molecular formula C15H17N B6319062 N-Benzyl-3,5-dimethylaniline CAS No. 124043-95-4

N-Benzyl-3,5-dimethylaniline

Cat. No.: B6319062
CAS No.: 124043-95-4
M. Wt: 211.30 g/mol
InChI Key: HOASIFFHQIOFSU-UHFFFAOYSA-N
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Description

N-Benzyl-3,5-dimethylaniline: is an organic compound belonging to the class of aromatic amines. It is characterized by a benzyl group attached to the nitrogen atom of a 3,5-dimethylaniline structure. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Alkylation: One common method for synthesizing N-Benzyl-3,5-dimethylaniline involves the Friedel-Crafts alkylation of 3,5-dimethylaniline with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

    Reductive Amination: Another method involves the reductive amination of 3,5-dimethylbenzaldehyde with benzylamine. This process uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Benzyl-3,5-dimethylaniline can undergo oxidation reactions to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Typical reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: N-Benzyl-3,5-dimethylaniline is used as a precursor in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. It serves as an intermediate in the production of UV-curable coatings and photoinitiators, which are widely used in the printing and electronics industries.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities. It has been investigated for its role in the synthesis of bioactive molecules, including those with anti-inflammatory, anti-cancer, and antimicrobial properties .

Industry: The compound is utilized in the manufacture of specialty chemicals and materials. Its derivatives are employed in the production of high-performance polymers, resins, and adhesives.

Mechanism of Action

The mechanism of action of N-Benzyl-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. In chemical reactions, the benzyl group can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitution. The presence of the dimethyl groups on the aromatic ring influences the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

    N,N-Dimethylaniline: This compound is similar in structure but lacks the benzyl group.

    N-Benzyl-N-methylaniline: This compound has one methyl group and one benzyl group attached to the nitrogen atom. It is used in the synthesis of pharmaceuticals and agrochemicals.

    3,5-Dimethylaniline: This compound lacks the benzyl group and is used as an intermediate in the synthesis of various organic compounds.

Uniqueness: N-Benzyl-3,5-dimethylaniline is unique due to the presence of both benzyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific applications in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

N-benzyl-3,5-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-12-8-13(2)10-15(9-12)16-11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOASIFFHQIOFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The general procedure under argon or air was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (425 mg, 2.00 mmol), benzylamine (131 μL, 1.20 mmol), 5-iodo-m-xylene (144 μl, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). Column chromatography using a solvent mixture (hexane/ethyl acetate=20/1, Rf=0.5) afforded 5-(N-benzyl)amino-m-xylene (177 mg, 84% isolated yield) as colorless liquid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Wolfe, J. P.; Buchwald, S. L. J. Org. Chem. 2000, 65, 1144-1157.
Name
K3PO4
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
144 μL
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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